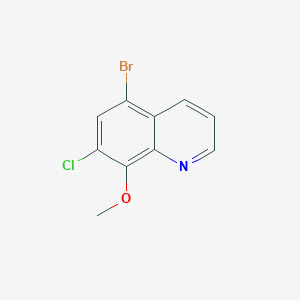![molecular formula C13H15BrN2O3 B12830290 Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a brominated dihydropyrrolopyridine core, and a carboxylate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydro-2H-pyran-4-ol and 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine.
Esterification: The tetrahydro-2H-pyran-4-ol undergoes esterification with 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Batch Reactors: Using batch reactors for controlled esterification reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization methods for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Protecting Groups: The tetrahydropyran ring can act as a protecting group for alcohols in multi-step organic syntheses.
Biology
Enzyme Inhibitors: Potential use as enzyme inhibitors due to the presence of the brominated pyrrolopyridine core.
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The brominated pyrrolopyridine core can interact with enzyme active sites, potentially inhibiting their activity. The ester functional group may facilitate cellular uptake and distribution.
Molecular Targets and Pathways
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Cellular Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Lacks the tetrahydropyran ring, making it less versatile in synthetic applications.
Tetrahydro-2H-pyran-4-yl esters: Similar esters with different substituents on the pyrrolopyridine core.
Uniqueness
Structural Complexity: The combination of a tetrahydropyran ring and a brominated pyrrolopyridine core is unique, providing distinct chemical reactivity and biological activity.
Versatility: The compound’s structure allows for diverse chemical modifications, making it valuable in various research and industrial applications.
This detailed overview highlights the significance of Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in scientific research and industrial applications
Propriétés
Formule moléculaire |
C13H15BrN2O3 |
|---|---|
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
oxan-4-yl 6-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-7-12-11(15-8-9)1-4-16(12)13(17)19-10-2-5-18-6-3-10/h7-8,10H,1-6H2 |
Clé InChI |
NYAQFTMSGBDKDG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC(=O)N2CCC3=C2C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)


![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)



